molecular formula C9H19NO3 B028104 tert-Butyl 3-hydroxypropylmethylcarbamate CAS No. 98642-44-5

tert-Butyl 3-hydroxypropylmethylcarbamate

Cat. No. B028104
CAS RN: 98642-44-5
M. Wt: 189.25 g/mol
InChI Key: GJGLBUZZTLPCOT-UHFFFAOYSA-N
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Patent
US08492559B2

Procedure details

482.5 ml (5 eq.) acetic acid dissolved in 386 ml water were added dropwise over a period of 45 min to a solution of 95.6 g (1 eq.) tert-butyl 3-(tert-butyldimethylsilyloxy)propyl(methyl)carbamate dissolved in 386 ml THF at 0° C. and the reaction mixture was then stirred for 20 h at room temperature. As the starting product had not yet been completely converted, the mixture was cooled to 0° C., 50 ml dilute acetic acid were added over a period of 20 min and the mixture was stirred for a further 1 h at 0° C. The reaction course was monitored by thin-layer chromatography (10% EtOAc/hexane). Once the conversion was almost complete, the reaction mixture was concentrated under reduced pressure, adjusted to a pH of ˜9 with saturated Na2CO3 solution and extracted with 10% IPA/CH3Cl. The combined organic phases were dried over Na2SO4. Following removal of the solvent under reduced pressure, the residue was purified by column chromatography (silica gel; 10% EtOAc/hexane). 40 g (66%) of product were obtained in the form of a colorless oil.
Quantity
482.5 mL
Type
reactant
Reaction Step One
Name
Quantity
386 mL
Type
solvent
Reaction Step One
Name
tert-butyl 3-(tert-butyldimethylsilyloxy)propyl(methyl)carbamate
Quantity
95.6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
386 mL
Type
solvent
Reaction Step Five
Yield
66%

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[Si]([O:12][CH2:13][CH2:14][CH2:15][N:16]([CH3:24])[C:17](=[O:23])[O:18][C:19]([CH3:22])([CH3:21])[CH3:20])(C(C)(C)C)(C)C.CCOC(C)=O.CCCCCC>O.C1COCC1>[C:19]([O:18][C:17](=[O:23])[N:16]([CH2:15][CH2:14][CH2:13][OH:12])[CH3:24])([CH3:22])([CH3:20])[CH3:21] |f:2.3|

Inputs

Step One
Name
Quantity
482.5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
386 mL
Type
solvent
Smiles
O
Step Two
Name
tert-butyl 3-(tert-butyldimethylsilyloxy)propyl(methyl)carbamate
Quantity
95.6 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCCN(C(OC(C)(C)C)=O)C
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CCCCCC
Step Five
Name
Quantity
386 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was then stirred for 20 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for a further 1 h at 0° C
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with 10% IPA/CH3Cl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
removal of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (silica gel; 10% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)(C)(C)OC(N(C)CCCO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.